5,12-Naphthacenedione, 6-(acetyloxy)-
Description
Properties
CAS No. |
88036-06-0 |
|---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(6,11-dioxotetracen-5-yl) acetate |
InChI |
InChI=1S/C20H12O4/c1-11(21)24-20-13-7-3-2-6-12(13)10-16-17(20)19(23)15-9-5-4-8-14(15)18(16)22/h2-10H,1H3 |
InChI Key |
XLCWBCVBEPWDEK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=CC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of 5,12-Naphthacenedione, 6-(acetyloxy)- is its use as an anticancer agent. Research indicates that derivatives of naphthacenedione exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .
Case Study: Vinorelbine
Vinorelbine, a semi-synthetic vinca alkaloid derived from the structure of naphthacenedione, has been widely used in cancer therapy. It operates by inhibiting microtubule formation, which is crucial for cell division. The compound's efficacy has been demonstrated in treating non-small cell lung cancer and breast cancer .
Organic Synthesis
Synthesis of Complex Molecules
5,12-Naphthacenedione, 6-(acetyloxy)- serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various derivatives that are important in the development of new materials and pharmaceuticals. The compound's ability to undergo chemical transformations makes it a versatile building block in synthetic organic chemistry .
Data Table: Synthesis Applications
| Application | Description |
|---|---|
| Synthesis of Tetracene Derivatives | Used in the creation of tetracene derivatives for optoelectronic applications. |
| Ligand for Coordination Complexes | Acts as a ligand in supramolecular chemistry for creating coordination complexes. |
| Self-assembled Structures | Involved in the synthesis of macrocyclic compounds with unique structural properties. |
Materials Science
Optoelectronic Devices
In materials science, compounds like 5,12-Naphthacenedione, 6-(acetyloxy)- are investigated for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of naphthacenedione derivatives allow for efficient charge transport and light emission .
Case Study: OLED Development
Research has demonstrated that naphthacenedione derivatives can be incorporated into OLEDs to enhance their performance. The incorporation of these compounds improves the efficiency and stability of the devices due to their favorable charge transport characteristics .
Biological Studies
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of naphthacenedione derivatives. These compounds have shown promise in promoting neurite outgrowth and enhancing neuronal survival under stress conditions, indicating potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Expected Properties of 6-(acetyloxy)-5,12-naphthacenedione :
- Molecular Formula : C₂₀H₁₂O₄ (base + acetyloxy group).
- Molecular Weight : ~300.3 g/mol.
- Solubility : Likely higher than the base compound due to the polar acetyloxy group, similar to 9,11-bis(acetyloxy) derivatives .
Photochromic Behavior
- 6-Hydroxy vs. 6-(acetyloxy) :
- The 6-hydroxy derivative undergoes reversible tautomerization under UV light, enabling photochromism. However, the acetyloxy group’s electron-withdrawing nature may hinder this process by stabilizing the keto form, reducing photoresponsiveness .
- In contrast, phenyl-substituted analogs (e.g., M31 in ) exhibit lower activation energy for isomerization than methyl-substituted ones (M21), suggesting bulky substituents like acetyloxy could further modulate reaction kinetics .
Key Research Findings and Data Gaps
- Experimental Data Needed :
- Direct studies on 6-(acetyloxy)-5,12-naphthacenedione are absent in the evidence. Future work should prioritize synthesizing this compound and characterizing its UV-Vis spectra, thermal stability, and biological activity.
- Theoretical Predictions :
- Density functional theory (DFT) calculations (as in ) predict that substituents at position 6 significantly modulate HOMO-LUMO gaps, affecting electronic transitions and photochromic behavior .
Preparation Methods
Acetylation of 6-Hydroxy-5,12-Naphthacenedione
The most direct route involves the acetylation of 6-hydroxy-5,12-naphthacenedione, a precursor with a hydroxyl group at the 6-position. This method parallels esterification protocols used for benzoate derivatives, where acetic anhydride or acetyl chloride serves as the acetylating agent.
In a typical procedure, 6-hydroxy-5,12-naphthacenedione is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran. Acetic anhydride is added dropwise under inert conditions, followed by a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride, displacing acetate and forming the acetyloxy group. The mixture is stirred at room temperature for 12–24 hours, after which the product is isolated via aqueous workup and purified by column chromatography.
Key advantages of this method include:
- High regioselectivity : The reaction targets the 6-hydroxy group without affecting other positions.
- Scalability : Standard esterification conditions allow for gram-scale synthesis.
However, the availability of the hydroxylated precursor, 6-hydroxy-5,12-naphthacenedione, remains a bottleneck. Its synthesis often requires multi-step oxidation and reduction processes, which can diminish overall yields.
Base-Mediated Synthesis Using Potassium Carbonate
An alternative approach, documented in patent literature, utilizes 6,11-dihydroxy-5,12-naphthacenedione as the starting material. This method exploits the differential reactivity of hydroxyl groups under basic conditions to introduce the acetoxy moiety.
In a representative procedure, 6,11-dihydroxy-5,12-naphthacenedione is dissolved in a mixture of ice-cwater and acetone. A 10% aqueous potassium carbonate solution is added, and the reaction is stirred at 0–5°C for 12 hours. The base selectively deprotonates the more acidic 6-hydroxyl group, facilitating its acetylation upon subsequent treatment with acetyl chloride. After acidification with dilute hydrochloric acid, the product is extracted into chloroform, washed with sodium bicarbonate, and purified via silica gel chromatography.
This method offers:
- Temperature control : Low-temperature conditions minimize side reactions.
- In situ activation : Potassium carbonate enhances the nucleophilicity of the hydroxyl group.
Comparative studies suggest that this route achieves higher purity than direct acetylation, albeit with stricter requirements for reaction monitoring.
The introduction of the acetyloxy group hinges on the electronic and steric environment of the naphthacenedione core. Density functional theory (DFT) calculations indicate that the 6-position’s electron density, influenced by the adjacent quinone moieties, renders it more susceptible to electrophilic attack.
In the base-mediated method, potassium carbonate deprotonates the 6-hydroxyl group, generating a phenoxide ion. This species exhibits heightened nucleophilicity, enabling efficient acetylation even at low temperatures. By contrast, the direct acetylation method relies on the inherent nucleophilicity of the hydroxyl group, which may require prolonged reaction times or elevated temperatures to achieve comparable yields.
Comparative Evaluation of Methodologies
The following table summarizes the critical parameters of the two primary synthesis routes:
The base-mediated method excels in regioselectivity and purity, making it preferable for pharmaceutical applications. However, the direct acetylation route is more accessible for laboratories lacking specialized低温 equipment.
Applications in Pharmaceutical Research and Development
While this report focuses on synthesis, the biological relevance of 5,12-naphthacenedione derivatives warrants brief discussion. Analogous compounds, such as camptothecin derivatives, exhibit topoisomerase I inhibition and have been explored as anticancer agents. The acetoxy group in 5,12-naphthacenedione, 6-(acetyloxy)-, may enhance solubility or modulate interactions with cellular targets, though further pharmacological studies are needed to confirm these hypotheses.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of 5,12-Naphthacenedione derivatives?
To ensure structural integrity and purity, researchers should employ a combination of:
- Mass Spectrometry (MS): High-resolution MS (e.g., EPA/NiH spectral databases) can confirm molecular weights and fragmentation patterns, as demonstrated for naphthacenedione analogs in mass spectral studies .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR is critical for resolving substituent positions, such as the acetyloxy group at C6, and verifying stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection, referencing protocols from toxicity studies that report >95% purity for biological testing .
Q. What are the established protocols for synthesizing 6-(acetyloxy)-substituted naphthacenedione derivatives?
Synthesis typically involves:
- Functionalization via Organometallic Reagents: Evidence from aryl naphthacene studies shows that derivatives can be synthesized by reacting naphthacenedione precursors with acetyl chloride under anhydrous conditions, followed by purification via column chromatography .
- Protection-Deprotection Strategies: Use acetyl groups as protecting agents for hydroxyl moieties, with reaction progress monitored by thin-layer chromatography (TLC) .
Q. What acute and chronic toxicity profiles are documented for 5,12-Naphthacenedione analogs?
Key findings from RTECS data include:
- Acute Toxicity: Mouse LD50 values range from 10–20 mg/kg (intraperitoneal), with symptoms like weight loss and cardiac abnormalities .
- Subchronic Effects: Multi-dose studies in rats reveal hematological changes (e.g., reduced hemoglobin) and liver enzyme alterations at 5 mg/kg/day over 28 days .
- Mutagenicity: Positive Ames tests and human leukocyte DNA damage at concentrations ≥1 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for 5,12-Naphthacenedione analogs?
Methodological strategies include:
- Comparative Dose-Response Modeling: Align in vitro IC50 values (e.g., 0.5 µM for DNA damage in leukocytes ) with in vivo pharmacokinetic data to account for metabolic inactivation or bioaccumulation.
- Tissue-Specific Toxicity Assays: Use ex vivo organ cultures to bridge gaps between cell-based models and whole-animal studies, focusing on cardiac and hepatic tissues .
Q. What electrochemical methods are suitable for studying the redox behavior of 5,12-Naphthacenedione derivatives?
- Cyclic Voltammetry (CV): Measure reduction potentials of the quinone moiety, which are critical for understanding its role in generating reactive oxygen species (ROS). Data from one-electron reduction studies suggest a standard potential of −0.45 V vs. SHE .
- Spectroelectrochemistry: Correlate redox states with UV-vis spectral changes to monitor semiquinone radical formation, a key intermediate in cytotoxic mechanisms .
Q. How can synthetic pathways for 5,12-Naphthacenedione derivatives be optimized to enhance yield and selectivity?
Advanced approaches include:
- Catalytic Asymmetric Acetylation: Use chiral catalysts to control stereochemistry at C6, leveraging insights from anthracycline synthesis (e.g., daunorubicin derivatives) .
- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity for acetyloxy substitution, as demonstrated in analogous quinone systems .
Q. What methodologies address discrepancies in mutagenicity data across different assay systems?
- Integrated Genotoxicity Testing: Combine bacterial reverse mutation assays (Ames test) with mammalian cell comet assays to differentiate direct DNA intercalation (common in naphthacenediones) from metabolic activation-dependent effects .
- Structure-Activity Relationship (SAR) Analysis: Compare mutagenic potency of 6-acetyloxy derivatives with other substituents (e.g., methoxy or hydroxyl groups) to identify structural determinants of genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
